Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with a chloropyridinyl group, a hydroxymethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chloropyridinyl group and the hydroxymethyl group. The final step involves esterification to form the ethyl ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable chloropyridine derivative.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloropyridinyl group can be reduced to a pyridinyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl 1-(3-carboxypyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.
Reduction: Formation of Ethyl 1-(2-pyridinyl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.
Substitution: Formation of Ethyl 1-(3-substituted-pyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropyridinyl group can enhance binding affinity to certain biological targets, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 1-(3-bromopyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 1-(3-fluoropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Ethyl 1-(3-methylpyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Features a methyl group, which can alter its physical properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrazole and pyridine scaffolds in chemical research.
Properties
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-(hydroxymethyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-2-19-12(18)10-6-8(7-17)15-16(10)11-9(13)4-3-5-14-11/h3-6,17H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSJLFZZULJYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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